molecular formula C12H14F2O4 B11760682 Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

Cat. No.: B11760682
M. Wt: 260.23 g/mol
InChI Key: QKERGFBHNLXKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H14F2O4 and a molecular weight of 260.23 g/mol . This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxyphenyl group attached to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-3-oxo-3-(3-methoxyphenyl)propanoate.

    Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate: The position of the methoxy group can influence the compound’s properties.

    Ethyl 2,2-difluoro-3-hydroxy-3-(3-chlorophenyl)propanoate: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate, with the CAS number 1706452-47-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2O4C_{12}H_{14}F_2O_4, with a molecular weight of approximately 260.24 g/mol. The compound features a difluoromethyl group and a methoxyphenyl moiety, which are significant for its biological interactions.

Chemical Structure:

Ethyl 2 2 difluoro 3 hydroxy 3 3 methoxyphenyl propanoate\text{Ethyl 2 2 difluoro 3 hydroxy 3 3 methoxyphenyl propanoate}

Chemical Structure

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, phenolic derivatives have been shown to scavenge free radicals effectively, which may extend to this compound due to the presence of the methoxy group on the phenyl ring.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of related compounds on various cancer cell lines. The presence of the difluoromethyl group in this compound could enhance its interaction with cellular targets, potentially leading to cell cycle arrest or apoptosis in cancer cells.

Table 1: Summary of Antiproliferative Studies

CompoundCell LineIC50 (µM)Reference
Ethyl 2,2-difluoro-3-hydroxy...A431 (skin cancer)TBD
Hydroxytyrosol DerivativesColorectal adenocarcinomaTBD
DoxorubicinVarious0.5Comparative

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been observed to inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

A recent study assessed the pharmacokinetics and biological effects of related compounds in vivo. For example, after administration in Sprague-Dawley rats, metabolites were detected in various tissues, indicating significant absorption and distribution profiles that suggest potential therapeutic applications.

Study Findings:

  • Absorption Rate : Approximately 1.2% absorption ratio was noted for phenolic compounds similar to this compound.
  • Tissue Distribution : Highest concentrations were found in kidneys and liver, suggesting these organs as primary sites for metabolic activity.

Properties

Molecular Formula

C12H14F2O4

Molecular Weight

260.23 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H14F2O4/c1-3-18-11(16)12(13,14)10(15)8-5-4-6-9(7-8)17-2/h4-7,10,15H,3H2,1-2H3

InChI Key

QKERGFBHNLXKMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)OC)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.